molecular formula C19H22ClNO5S B11402996 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide

2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide

Cat. No.: B11402996
M. Wt: 411.9 g/mol
InChI Key: GBBRRTDDGCLIBU-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorinated phenoxy group, a dioxidotetrahydrothiophenyl group, and a furan-2-ylmethyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step may involve the chlorination of 3-methylphenol to form 4-chloro-3-methylphenol, followed by its reaction with an appropriate halogenated compound to form the phenoxy intermediate.

    Synthesis of the Dioxidotetrahydrothiophenyl Intermediate: This step involves the oxidation of tetrahydrothiophene to form the corresponding sulfone.

    Coupling Reactions: The phenoxy intermediate and the dioxidotetrahydrothiophenyl intermediate are then coupled with a furan-2-ylmethylamine derivative under suitable conditions to form the final amide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.

    Reduction: Reduction reactions may target the amide group, potentially converting it to an amine.

    Substitution: The chlorinated phenoxy group may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Biological Activity: Investigation of its potential as a bioactive molecule, including antimicrobial or anticancer properties.

Medicine

    Drug Development: Exploration of its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

Industry

    Industrial Processes: Use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide
  • 2-(3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide

Uniqueness

The uniqueness of 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the chlorinated phenoxy group, in particular, may influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C19H22ClNO5S

Molecular Weight

411.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C19H22ClNO5S/c1-13-10-16(5-6-18(13)20)26-14(2)19(22)21(11-17-4-3-8-25-17)15-7-9-27(23,24)12-15/h3-6,8,10,14-15H,7,9,11-12H2,1-2H3

InChI Key

GBBRRTDDGCLIBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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